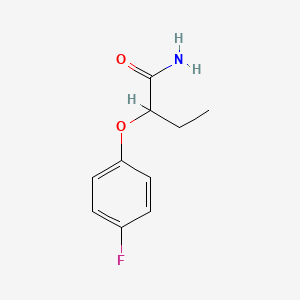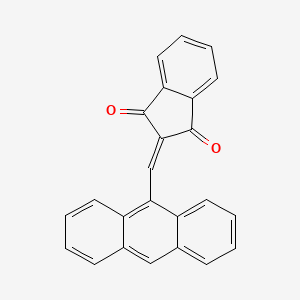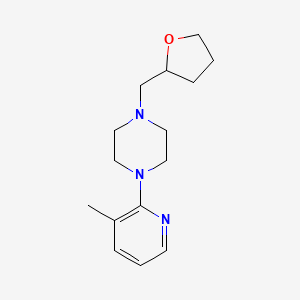![molecular formula C23H26N2O2 B6062595 N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6062595.png)
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide, commonly known as MPHP, is a synthetic cathinone that has gained popularity in the research community for its potential applications in various scientific studies. MPHP belongs to the class of psychoactive substances that are used as research chemicals to investigate the biochemical and physiological effects of various compounds on the human body.
作用機序
The mechanism of action of MPHP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. MPHP has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. MPHP has also been shown to interact with other neurotransmitter systems such as serotonin and glutamate.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animals. MPHP has been shown to have a high affinity for the dopamine transporter, which may contribute to its addictive potential.
実験室実験の利点と制限
MPHP has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of dopamine and norepinephrine on behavior and brain function. MPHP is also relatively easy to synthesize, which makes it more accessible for researchers. However, MPHP has several limitations as well. It has a short half-life and may require multiple doses to maintain its effects. MPHP also has a high potential for abuse and addiction, which may limit its use in certain studies.
将来の方向性
There are several future directions for research on MPHP. One area of interest is the investigation of its effects on the immune system. MPHP has been shown to modulate immune function in animal studies, which may have implications for the treatment of inflammatory disorders. Another area of interest is the investigation of its effects on the cardiovascular system. MPHP has been shown to increase heart rate and blood pressure, which may have implications for the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of MPHP and its effects on the brain and behavior.
合成法
The synthesis of MPHP involves the reaction of 1-benzofuran-2-carboxylic acid with N-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with 2-phenylethyl bromide to obtain MPHP. The synthesis of MPHP is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
MPHP has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinones such as methcathinone and methylone. MPHP has been used in animal studies to investigate its effects on behavior, cognition, and brain function. It has also been used in vitro studies to investigate its effects on cellular signaling pathways and gene expression.
特性
IUPAC Name |
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-24(23(26)22-16-19-10-5-6-12-21(19)27-22)20-11-7-14-25(17-20)15-13-18-8-3-2-4-9-18/h2-6,8-10,12,16,20H,7,11,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAMIFJLPKYUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6062519.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6062524.png)

![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B6062534.png)
![ethyl 1-[(2-oxo-1-piperidinyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6062540.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6062554.png)
![N,N,4-trimethyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6062562.png)

![(4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6062578.png)
![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062586.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~,N~2~-diethylglycinamide diethanedioate](/img/structure/B6062588.png)
![2-(3-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6062591.png)

